Pamamycin 649B

描述

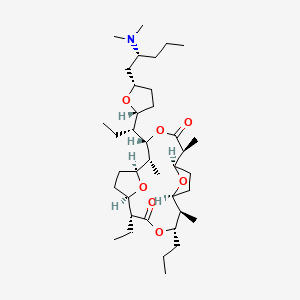

Structure

3D Structure

属性

分子式 |

C38H67NO7 |

|---|---|

分子量 |

649.9 g/mol |

IUPAC 名称 |

(1R,2R,5S,6R,7S,10R,11S,14R,15R,16S)-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]propyl]-2-ethyl-6,11,15-trimethyl-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |

InChI |

InChI=1S/C38H67NO7/c1-10-14-26(39(8)9)22-27-16-17-34(42-27)28(12-3)36-24(6)32-20-21-35(44-32)29(13-4)38(41)45-30(15-11-2)23(5)31-18-19-33(43-31)25(7)37(40)46-36/h23-36H,10-22H2,1-9H3/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+/m0/s1 |

InChI 键 |

MFMJBJLUIRYLLE-CTVFDYKESA-N |

手性 SMILES |

CCC[C@H]1[C@@H]([C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)C)[C@H](CC)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C)C |

规范 SMILES |

CCCC1C(C2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)CC)C)C(CC)C4CCC(O4)CC(CCC)N(C)C)C)C |

同义词 |

pamamycin-649B |

产品来源 |

United States |

Microbial Producers and Biological Context

Primary Source Organisms: Streptomyces alboniger and Related Species

The pamamycins were originally discovered in Streptomyces alboniger. nih.govacs.orgnih.gov Streptomyces alboniger is a key producer of pamamycin 607, the major active component initially isolated and identified as an aerial mycelium-inducing substance. nih.govnih.gov Pamamycin 649B is also produced by Streptomyces alboniger. secondarymetabolites.org

Beyond Streptomyces alboniger, other Streptomyces species have been identified as pamamycin producers. Streptomyces aurantiacus is known to produce pamamycin-621 and other related compounds. wikipedia.org Streptomyces alboflavus TD-1 has also been studied for its high pamamycin production. sciopen.com These findings indicate that the capacity to produce pamamycins is not limited to a single species but is distributed among various members of the Streptomyces genus.

Genetic and Taxonomic Diversity of Pamamycin-Producing Microorganisms

The biosynthesis of pamamycins is governed by a dedicated gene cluster. secondarymetabolites.orggoogle.comresearchgate.net This gene cluster, identified in Streptomyces alboniger, contains polyketide synthase (PKS) genes encoding multiple discrete ketosynthase (KS) enzymes and an acyl-carrier protein (ACP)-encoding gene, characteristic of type II polyketide biosynthesis. researchgate.netnih.gov The pamamycin biosynthetic gene cluster (pam BGC) in Streptomyces alboniger has been characterized and includes genes such as pamA, pamO, pamM, pamN, pamS, pamF, pamG, pamX, pamY, pamL, pamJ, and pamK, which are involved in the stepwise assembly and modification of the pamamycin structure. google.com

The presence of the pamamycin biosynthetic gene cluster in different Streptomyces species suggests a degree of genetic diversity related to pamamycin production. The variations in the pamamycin derivatives produced by different strains, such as the production of pamamycin-621 by Streptomyces aurantiacus compared to the mixture of derivatives from Streptomyces alboniger, could be attributed to variations within the biosynthetic gene cluster or differences in precursor availability. nih.govwikipedia.org Studies involving the heterologous expression of the pamamycin gene cluster in hosts like Streptomyces albus J1074 have further demonstrated the genetic basis for pamamycin production and the potential to manipulate production profiles by altering precursor supply or engineering the gene cluster. nih.govresearchgate.net The taxonomic diversity of pamamycin producers within the Streptomyces genus reflects the horizontal gene transfer events that contribute to the diversification and adaptation of bacterial species, potentially including the acquisition or modification of secondary metabolite gene clusters like the pam BGC. nih.gov

Ecological Role and Biosynthetic Significance in Microbial Systems

Pamamycins play a significant ecological role in the life cycle of Streptomyces, particularly in influencing morphological differentiation. Pamamycin 607, a closely related homolog, is known to induce aerial mycelium formation in Streptomyces alboniger and other Streptomyces species. nih.govnih.govtandfonline.com Aerial mycelium formation is a crucial step in the Streptomyces life cycle, leading to spore formation. nih.gov This suggests that pamamycins act as autoregulatory substances, coordinating development within microbial colonies. acs.org

Beyond their role in differentiation, pamamycins, including this compound, possess antibacterial and antifungal activities. nih.govacs.orgnih.gov This antibiotic activity suggests a role in microbial competition within their ecological niche, allowing producer strains to inhibit the growth of competing microorganisms. Pamamycins have been shown to inhibit the growth of Gram-positive bacteria, Mycobacterium tuberculosis, and fungi. nih.gov Studies on the mode of action of pamamycin have indicated that it can affect membrane-associated cellular functions, including the inhibition of transport processes like the uptake of nucleosides and inorganic phosphate (B84403) in bacteria such as Staphylococcus aureus. nih.govnih.gov

The biosynthesis of pamamycins is a complex polyketide pathway. researchgate.netnih.govresearchgate.net The pathway involves the incorporation of various CoA thioesters, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, as extender units, leading to the production of a mixture of pamamycin derivatives with varying molecular weights. nih.govresearchgate.net Succinyl-CoA has also been identified as a starter unit in the biosynthesis. researchgate.net The promiscuity in the utilization of these precursors contributes to the structural diversity observed within the pamamycin family. nih.gov The biosynthetic pathway proceeds through the formation of hydroxy acid intermediates, which are subsequently assembled to form the macrodiolide ring structure of pamamycins. researchgate.netresearchgate.net Research into the biosynthesis has revealed the involvement of key intermediates like 3-oxoadipyl-CoA, highlighting the connection between primary metabolism and secondary metabolite production. nih.gov Manipulating the precursor supply through genetic engineering can modulate the production of specific pamamycin derivatives, demonstrating the biosynthetic significance of these metabolic pathways in determining the final product profile. nih.govresearchgate.net

Biosynthesis of Pamamycin 649b

Genetic Basis of Pamamycin Biosynthesis

The production of pamamycins is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). researchgate.net The identification and analysis of this cluster have been pivotal in understanding the assembly of these complex molecules.

Identification and Characterization of Biosynthetic Gene Clusters

The pamamycin biosynthetic gene cluster was first identified by comparing the genomes of two pamamycin-producing Streptomyces strains. researchgate.netnih.gov This unique cluster is distinguished by the presence of polyketide synthase (PKS) genes that encode seven discrete ketosynthase (KS) enzymes and a single acyl-carrier protein (ACP) gene. researchgate.netnih.gov Successful expression of a cosmid containing the entire set of genes required for pamamycin biosynthesis in a heterologous host confirmed its role in producing these compounds. researchgate.netnih.gov

Further research has led to the characterization of several pamamycin gene clusters, revealing variations in their composition. google.com For instance, some clusters contain an additional gene, pamH. google.com Transcriptional engineering of the pamamycin BGC has been employed to alter the production profile, leading to the generation of novel and higher molecular weight derivatives. researchgate.net

Detailed analysis of a plausible pamamycin cluster in Micromonospora sp. NBRC 110955 identified a 152 kb DNA region containing 46 open reading frames. nih.gov Of these, 24 were assigned roles in the biosynthesis of the polyketide backbone, peripheral moieties, self-resistance, and regulation. nih.gov Gene disruption studies, specifically targeting the PKS genes makA1 or makA4, resulted in the complete loss of production, confirming the function of this type I modular PKS system. nih.gov

A key set of genes for forming the tetronate moiety, a structural feature of some related antibiotics, was found to be highly conserved across different spirotetronate antibiotic gene clusters. nih.gov

Comparative Genomics of Pamamycin Biosynthetic Loci

Comparative genomics has been a powerful tool in understanding the evolution and diversity of secondary metabolite biosynthesis. researchgate.netnih.gov By comparing the pamamycin biosynthetic loci from different Streptomyces species, researchers can identify conserved genes and variations that may account for the production of different pamamycin analogues. google.comresearchgate.net

The availability of multiple sequenced genomes allows for the comparison of gene cluster architecture, including the presence, absence, and arrangement of genes. This comparative approach has revealed a high degree of conservation among core biosynthetic genes, while also highlighting differences in tailoring enzymes and regulatory elements that likely contribute to the diversity of pamamycin structures observed in nature. researchgate.net

Precursor Incorporation and Metabolic Pathways

The carbon backbone of Pamamycin 649B is constructed from simple building blocks derived from primary metabolism. The elucidation of these precursor-product relationships has been a key area of investigation.

Elucidation of Carbon Skeleton Origin from Primary Metabolism

Feeding experiments using carbon-13 labeled precursors have been instrumental in deciphering the origins of the pamamycin carbon skeleton. nih.govtandfonline.com Studies on the related compound pamamycin-607 demonstrated that its backbone is derived from six acetate, four propionate, and three succinate (B1194679) units. nih.govtandfonline.com

The incorporation of succinate into a polyketide structure is a notable feature of pamamycin biosynthesis. researchgate.netnih.gov The pathway proceeds through 3-oxoadipyl-CoA, a key intermediate in the primary metabolic pathway for the degradation of aromatic compounds. researchgate.netnih.gov This intermediate serves as an extender unit in the polyketide assembly, facilitating the integration of succinate. researchgate.netnih.gov The starter unit for the biosynthesis is succinyl-CoA, with malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA acting as alternative extender units, leading to the various pamamycin derivatives. researchgate.net

| Precursor Unit | Number Incorporated (in Pamamycin-607) |

| Acetate | 6 |

| Propionate | 4 |

| Succinate | 3 |

Contribution of Specific Metabolites (e.g., Valine Catabolism) to Polyketide Assembly

The availability of specific precursor molecules can significantly influence the production and composition of pamamycin mixtures. The catabolism of the branched-chain amino acid L-valine has been shown to play a crucial role in providing building blocks for polyketide synthesis. researchgate.netnih.gov

Supplementing cultures of a recombinant Streptomyces albus strain with L-valine led to a threefold increase in pamamycin production and a shift towards larger derivatives, including a significant increase in Pamamycin 649 and the new formation of Pamamycin 663. researchgate.net This effect is attributed to the increased intracellular availability of CoA thioesters, which are products of L-valine catabolism and serve as precursors for the polyketide chain. researchgate.net Specifically, L-valine catabolism can be a source of butyryl-CoA, a precursor to ethylmalonyl-CoA, an important extender unit in the biosynthesis of higher molecular weight pamamycins. researchgate.net

However, the addition of L-valine can also have complex effects, including impaired growth and repression of certain primary metabolic pathways. researchgate.net Deletion of the transcriptional regulator bkdR, which controls a branched-chain amino acid dehydrogenase complex, has been shown to decouple pamamycin biosynthesis from nutrient status, allowing for the accumulation of the polyketide even in the presence of L-valine. researchgate.net

Enzymology of Pamamycin Biosynthesis

The assembly of the pamamycin molecule is carried out by a suite of specialized enzymes encoded by the biosynthetic gene cluster. These enzymes catalyze the stepwise construction and modification of the polyketide chain.

The core of the biosynthetic machinery is a type I polyketide synthase (PKS) system. researchgate.netnih.gov Unlike many modular PKS systems where each domain is used once, the pamamycin PKS features discrete ketosynthase (KS) enzymes. researchgate.netnih.govnih.gov The biosynthesis involves the initial formation of two hydroxy acids, a larger one and a smaller one, which are then joined to form the final macrodiolide ring. researchgate.netresearchgate.net

The pathway is initiated by the activity of PamA, followed by PamB, PamD, and PamE. google.com The pathway then bifurcates to produce the "S-chain" (smaller hydroxy acid) via the action of PamO, PamM, PamN, and PamS, and the "K-chain" (a precursor to the larger hydroxy acid) through the activities of PamF, PamG, PamO, PamM, PamN, and PamS. google.com The larger hydroxy acid, or "L-chain", is further modified by PamX and PamY. google.com

The two hydroxy acid chains are activated with Coenzyme A by PamL. google.com The final macrocyclization, joining the S-chain-SCoA and L-chain-SCoA, is mediated by the enzymes PamJ and PamK. google.com

The nitrogen atom of the dimethylamino group found in many pamamycins is derived from the alpha-amino group of an amino acid, which is introduced into the pamamycin structure via transamination, followed by N-methylation. google.comnih.gov

| Gene/Enzyme | Proposed Function in Pamamycin Biosynthesis |

| pamA, pamB, pamD, pamE | Initial steps of polyketide chain synthesis |

| pamO, pamM, pamN, pamS | Synthesis of the S-chain (smaller hydroxy acid) and K-chain precursor |

| pamF, pamG | Specific steps in the synthesis of the K-chain precursor |

| pamX, pamY | Modification of the K-chain to form the L-chain (larger hydroxy acid) |

| pamL | Activation of the S-chain and L-chain with Coenzyme A |

| pamJ, pamK | Final esterification and macrocyclization to form the pamamycin macrodiolide |

| pamH | Present in some gene clusters, function to be fully elucidated |

| bkdR | Transcriptional regulator of branched-chain amino acid catabolism, indirectly affecting precursor supply |

Functional Analysis of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Tailoring Enzymes)

The biosynthesis of pamamycins is governed by a set of key enzymes, primarily polyketide synthases (PKS) and various tailoring enzymes, encoded by the pam biosynthetic gene cluster. nih.govgoogle.com The core structure of pamamycins is assembled by six ketosynthases that exhibit promiscuity by utilizing a range of CoA thioesters, including succinyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, as both starter and extender units. researchgate.netnih.gov This flexibility is a major contributor to the structural diversity observed in the pamamycin family, which can include up to 18 different derivatives during fermentation. nih.gov

The assembly process involves the creation of two asymmetric hydroxy acids. nih.gov Specific enzymes within the cluster are responsible for the selection of starter and extender units, which can be influenced by the intracellular availability of these precursors during different growth phases. nih.gov For instance, all pamamycins utilize succinyl-CoA as a core starter unit, but the incorporation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA leads to the various derivatives. researchgate.net

A key enzyme, PamC, has been identified as crucial for the assembly of the larger pamamycin derivatives. nih.gov The absence or reduced function of PamC leads to an accumulation of smaller molecular weight pamamycins, highlighting its importance in the extension of the polyketide chain. nih.gov

Role of Specific Polypeptides in Pamamycin and Precursor Synthesis

The pam biosynthetic gene cluster encodes a series of polypeptides, each with a specific role in the construction of pamamycin molecules. google.com The biosynthetic pathway is initiated by the activity of PamA, followed by PamB, PamD, and PamE. google.com The pathway then bifurcates to produce two different precursor chains. google.com

One branch, involving the activities of PamO, PamM, PamN, and PamS, produces the "S-chain". google.com The other branch, requiring PamF, PamG, PamO, PamM, PamN, and PamS, synthesizes the "K-chain". google.com The K-chain is further modified by PamX and PamY to create the "L-chain". google.com

These precursor chains, the S-chain and L-chain, are then activated with Coenzyme A (CoA) through the action of PamL, forming S-chain-SCoA and L-chain-SCoA. google.com The final step in the biosynthesis is the condensation of one molecule of each of these activated chains, a reaction mediated by the polypeptides PamJ and PamK, to form the final pamamycin macrodiolide. google.com The nitrogen atom in the dimethylamino group found in many pamamycins is derived from the alpha-amino group of an amino acid, which is incorporated via transamination and subsequent N-methylation. google.com

Advanced Biosynthetic Engineering and Production Enhancement Strategies

The low natural production titers of pamamycins, particularly the larger and often more bioactive derivatives, have prompted the development of advanced biosynthetic engineering strategies to enhance their production. nih.govresearchgate.net

Transcriptional Engineering of Biosynthetic Gene Clusters

Transcriptional engineering of the pamamycin biosynthetic gene cluster (pam BGC) has emerged as a powerful strategy to alter the production profile and increase the yield of desired derivatives. researchgate.netnih.gov This approach involves modifying the expression levels of key biosynthetic genes. nih.gov

In one study, a library of the pam BGC was created by inserting randomized promoter sequences in front of crucial biosynthetic operons. researchgate.net This library was then expressed in a heterologous host, Streptomyces albus, which had been engineered for improved resistance to pamamycins. researchgate.netnih.gov By screening clones from this library, researchers were able to identify variants with altered pamamycin production profiles. researchgate.net

It was discovered that the production level and the composition of the pamamycin mixture are dependent on the balanced expression of the corresponding biosynthetic genes. researchgate.netnih.gov Specifically, the expression levels of the operons responsible for the synthesis of the "hydroxy acid small" (pamA-pamS) and its extension to "hydroxy acid large" (pamF-pamC) were found to be critical. nih.gov This strategy not only enhanced the production of known pamamycins but also led to the discovery and isolation of novel, high-molecular-weight derivatives, such as pamamycin 663A and homopamamycin 677A. researchgate.netnih.gov

Heterologous Expression Systems for Enhanced Pamamycin Production

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more genetically tractable and robust host, is a key strategy for improving pamamycin production. sci-hub.se Streptomyces albus, particularly the J1074 strain, has been successfully used as a heterologous host for the production of pamamycins and other natural products. nih.govresearchgate.net This host is favored for its clear genetic background and amenability to genetic manipulation. researchgate.net

The primary challenge in heterologous expression is often the low yield of the target compound. researchgate.net To overcome this, various optimization strategies are employed. For instance, increasing the copy number of the biosynthetic gene cluster within the host genome can lead to improved yields. sci-hub.se

Furthermore, because pamamycins can be toxic to the producing organism, systems for tightly controlling the expression of essential biosynthetic genes have been developed. mdpi.com One such system utilizes a dual transcriptional-translational control mechanism, combining an operator/repressor system with a theophylline-inducible riboswitch to regulate the expression of pamJ, an essential enzyme for pamamycin biosynthesis. mdpi.com This tight control prevents leaky expression of the toxic product, which could otherwise inhibit host growth. mdpi.com

Metabolic Flux Analysis for Optimized Precursor Availability

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a detailed map of carbon flow through the metabolic network. wikipedia.orgcreative-proteomics.com This analysis is instrumental in metabolic engineering for identifying metabolic bottlenecks and optimizing the supply of precursors for the biosynthesis of a desired product. creative-proteomics.commdpi.com

In the context of pamamycin production, MFA can be used to understand and engineer the cellular metabolism of the heterologous host to increase the availability of the specific CoA-ester precursors required for pamamycin biosynthesis. researchgate.netresearchgate.net The production of different pamamycin derivatives is directly linked to the intracellular pools of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. researchgate.netnih.gov

By analyzing the metabolic flux distribution, researchers can devise strategies to redirect carbon flow towards these key precursors. mdpi.com For example, to enhance the production of specific pamamycin derivatives, genes involved in competing metabolic pathways can be knocked out, or pathways leading to the desired precursors can be upregulated. nih.gov One study successfully identified genes in S. albus responsible for supplying 2-S-methylmalonyl-CoA and 2-S-ethylmalonyl-CoA. nih.gov Creating knockout mutants of these genes allowed for a more selective production of pamamycin derivatives by modifying the precursor supply. nih.gov

Chemical Synthesis and Synthetic Methodologies for Pamamycin 649b

Total Synthesis Approaches to Pamamycin 649B

The first total synthesis of this compound was a landmark achievement that showcased innovative synthetic strategies. nih.govtu-dresden.de This accomplishment was the result of meticulous planning and the application of powerful chemical reactions to assemble the complex molecular architecture. researchgate.netresearchgate.net

Application of Key Synthetic Transformations (e.g., Sultone Methodology, Domino Reactions)

A cornerstone of the first total synthesis of this compound was the application of sultone methodology. nih.govresearchgate.net This approach was particularly crucial for the construction of the larger, more complex fragment of the molecule. nih.govtu-dresden.de The synthesis of this fragment involved an intramolecular Diels-Alder reaction of a furan-containing vinylsulfonate, which proceeded with high diastereoselectivity to form a key cycloadduct. chim.it This intermediate established two of the required stereogenic centers in one of the tetrahydrofuran (B95107) rings. chim.it

Stereoselective Synthesis and Chiral Control in Pamamycin Construction

The presence of numerous stereogenic centers in this compound necessitates a high degree of stereochemical control throughout the synthesis. The precise arrangement of these centers is critical for the molecule's biological activity.

Development of Methodologies for Stereochemical Induction

To achieve the desired stereochemistry, various methods for stereochemical induction were employed. Chiral auxiliaries, such as those used in Evans' aldol (B89426) reactions, have been utilized in the synthesis of fragments for related pamamycins to install specific stereocenters. researchgate.net Additionally, substrate-controlled reactions, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction, played a vital role. researchgate.net For instance, the intramolecular Diels-Alder reaction mentioned earlier is an example of substrate-controlled diastereoselectivity. chim.it Asymmetric reactions, including catalytic asymmetric propargylation, have also been explored to set key stereocenters with high enantioselectivity in the synthesis of related complex natural products. tu-dresden.de

Fragment Synthesis and Macrocyclization Techniques

The convergent synthesis of this compound relies on the efficient synthesis of its constituent fragments and their subsequent coupling and cyclization.

The two primary building blocks, the larger diethyl-substituted hydroxy acid and the smaller hydroxy acid, were synthesized through multi-step sequences. nih.govtu-dresden.de The synthesis of the larger fragment, as previously discussed, utilized sultone chemistry and a domino reaction. nih.govresearchgate.net The smaller fragment was also prepared through a stereocontrolled route. nih.gov

Once the two fragments were synthesized, they were joined together through an intermolecular esterification reaction. The Yamaguchi esterification was the method of choice for this coupling. nih.govresearchgate.net This was followed by the final and most challenging step, the macrocyclization. The Yamaguchi macrolactonization was employed to form the large 18-membered ring of this compound. nih.govresearchgate.net As noted earlier, the conditions of this reaction were critical and led to the strategic epimerization at the C2' position. nih.govtu-dresden.de

Table of Key Synthetic Reactions in this compound Synthesis

| Reaction Type | Purpose | Key Reagents/Conditions | Reference |

| Intramolecular Diels-Alder | Formation of a key cycloadduct, setting two stereocenters | Furan-containing vinylsulfonate | chim.it |

| Domino Elimination/1,6-Addition | Introduction of diethyl groups and formation of a bicyclic sulfone | Ethyllithium (B1215237), BF3·Et2O | rsc.org |

| Yamaguchi Esterification | Coupling of the two main fragments | 2,4,6-Trichlorobenzoyl chloride, DMAP | nih.govresearchgate.net |

| Yamaguchi Macrolactonization | Formation of the 18-membered macrodiolide ring | 2,4,6-Trichlorobenzoyl chloride, DMAP | nih.govresearchgate.net |

Synthesis of Major Hydroxy Acid Building Blocks (e.g., C1-C18 and C1'-C11' fragments)

The total synthesis of this compound hinges on the convergent assembly of two major fragments: the larger C1-C18 hydroxy acid and the smaller C1'-C11' hydroxy acid. The first total synthesis of Pamamycin-649B, accomplished by Fischer, Gruner, Jäger, Kataeva, and Metz in 2011, employed a sophisticated strategy for the preparation of these fragments. nih.gov

A key innovation in the synthesis of the larger, diethyl-substituted C1-C18 hydroxy acid fragment was the application of sultone methodology. nih.gov This approach featured a domino elimination/alkoxide-directed 1,6-addition of ethyllithium to a sultone derived from an intramolecular Diels-Alder reaction of a furan-containing vinylsulfonate. nih.govrsc.org This powerful domino reaction allowed for the concise construction of the fragment with its multiple stereocenters. rsc.org The use of a chiral sulfone in this domino reaction induced by BF3·Et2O resulted in the formation of an enantiopure bicyclic sulfone with four stereogenic centers as a single stereoisomer, albeit in a moderate yield of 36%. rsc.org

For other pamamycin analogues, such as pamamycin-607, various synthetic strategies have been employed to construct similar fragments. These include the use of Evans aldol reactions and cis-selective iodoetherification for the southern C1'-C11' fragment. researchgate.net The eastern C8-C18 fragment of pamamycin-607 has been synthesized via a Julia coupling reaction and cis-selective iodoetherification. researchgate.net These alternative methodologies highlight the diversity of approaches available for constructing the complex tetrahydrofuran-containing backbones of the pamamycins.

Table 1: Key Methodologies in the Synthesis of Pamamycin Fragments

| Fragment | Key Methodologies for this compound | Alternative Methodologies (from other Pamamycin syntheses) |

| C1-C18 Hydroxy Acid | Sultone Methodology, Domino elimination/alkoxide-directed 1,6-addition nih.govrsc.org | Tin(IV) chloride-promoted reaction with allylstannane, Paterson anti aldol addition researchgate.net |

| C1'-C11' Hydroxy Acid | Use of C2' epimer due to final step epimerization nih.govresearchgate.net | Evans aldol reaction, cis-selective iodoetherification researchgate.net |

Strategies for Intermolecular Coupling and Intramolecular Macrocyclization

With the two key hydroxy acid fragments in hand, the subsequent crucial steps involve their coupling and the final ring closure to form the 16-membered macrodiolide.

The intermolecular coupling of the C1-C18 and C1'-C11' hydroxy acid building blocks in the total synthesis of this compound was achieved through a Yamaguchi esterification . nih.govtu-dresden.de This reaction is a powerful method for the formation of esters, particularly in the context of complex natural product synthesis, due to its mild conditions and high yields. researchgate.nettu-dresden.de The Yamaguchi protocol typically involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the alcohol in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). pageplace.denih.gov

Following the successful intermolecular esterification, the final and often challenging step is the intramolecular macrocyclization . For this compound, this was also accomplished using a Yamaguchi lactonization (an intramolecular variation of the esterification). nih.govtu-dresden.de This reaction proved to be robust for forming the large ring structure. As mentioned previously, a critical observation during this step was the complete epimerization at the C2' position, which ultimately simplified the synthesis of the smaller fragment. nih.govresearchgate.net The ability to achieve this macrocyclization highlights the effectiveness of the Yamaguchi conditions for constructing sterically demanding macrocycles. researchgate.nettu-dresden.de

Other macrocyclization strategies employed in the synthesis of related natural products include ring-closing metathesis and various other metal-mediated cross-coupling reactions, though the Yamaguchi protocol was the chosen method for the first total synthesis of this compound. nih.govtandfonline.com

Table 2: Coupling and Macrocyclization Strategies for this compound

| Synthetic Step | Reaction | Reagents/Conditions |

| Intermolecular Coupling | Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP nih.govtu-dresden.depageplace.de |

| Intramolecular Macrocyclization | Yamaguchi Lactonization | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP nih.govtu-dresden.depageplace.de |

Comparative Analysis of Biosynthetic and Synthetic Pathways

The production of this compound can be achieved through both total chemical synthesis and natural biosynthesis by Streptomyces species. A comparative analysis of these two pathways reveals fundamental differences in their approaches to constructing this complex molecule.

The biosynthetic pathway of pamamycins is orchestrated by a unique polyketide synthase (PKS) gene cluster. researchgate.netnih.gov This enzymatic machinery assembles the molecule from simple building blocks. The biosynthesis initiates with succinyl-CoA as the starter unit. tandfonline.comresearchgate.net The growing polyketide chain is then extended through the incorporation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units. researchgate.net The pamamycin PKS system is notable for containing seven discrete ketosynthase (KS) enzymes and one acyl-carrier protein (ACP). researchgate.netnih.gov The pathway proceeds through the formation of the individual larger (L-chain) and smaller (S-chain) hydroxy acids, which are then joined to form the final macrodiolide. google.com The biosynthesis is highly efficient and stereospecific, with enzymes precisely controlling the configuration of each stereocenter. However, the natural process often produces a mixture of pamamycin congeners, which can complicate the isolation of a single desired compound like this compound. secondarymetabolites.org

Table 3: Comparison of Biosynthetic and Synthetic Pathways for this compound

| Feature | Biosynthetic Pathway | Synthetic Pathway |

| Starting Materials | Simple metabolic precursors (e.g., succinyl-CoA, malonyl-CoA) tandfonline.comresearchgate.net | Complex, multi-step synthetic building blocks nih.gov |

| Methodology | Enzyme-catalyzed polyketide synthesis researchgate.netnih.gov | Multi-step organic synthesis (e.g., domino reactions, Yamaguchi esterification) nih.govrsc.org |

| Stereocontrol | High, dictated by enzyme stereospecificity | High, achieved through asymmetric reactions and chiral auxiliaries rsc.org |

| Efficiency | Potentially high overall yield in the producing organism | Typically lower overall yield due to the number of steps |

| Product Purity | Often produces a mixture of congeners secondarymetabolites.org | Produces a single, pure compound nih.gov |

| Flexibility | Limited to naturally produced analogues | High, allows for the synthesis of designed analogues rsc.org |

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity Spectrum

The pamamycin family of macrodiolides is recognized for its antimicrobial properties, particularly against Gram-positive bacteria, fungi, and mycobacteria. nih.govnih.govnih.gov While detailed studies on the specific activity of Pamamycin-649B are limited, the general activity of the pamamycin class provides a foundational context.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Pamamycins, as a group, are active in vitro against Gram-positive bacteria. nih.govnih.govnih.gov Studies on the general pamamycin mixture have demonstrated inhibitory effects on the growth of Bacillus subtilis. nih.gov Research focused on the mode of action of the pamamycin antibiotic in Staphylococcus aureus revealed that it interferes with crucial cellular processes. nih.gov Specifically, it inhibits the uptake and incorporation of nucleosides and inorganic phosphate (B84403), which are essential for nucleic acid synthesis. nih.gov This disruption of transport processes across the cell membrane appears to be a primary mechanism of its antibacterial action. nih.govnih.gov

While these findings relate to the broader pamamycin class, a study on the structure-activity relationships of nine different pamamycin homologues, including Pamamycin-649B, examined their antibiotic activity against Bacillus subtilis. nih.gov This suggests that Pamamycin-649B does possess some level of antibacterial activity, although specific minimum inhibitory concentration (MIC) values for this homolog are not extensively detailed in the available literature.

Antifungal and Mycobacterial Activity

The pamamycin family of compounds has been shown to possess both antifungal and antimycobacterial properties. nih.govnih.govnih.gov Early research on pamamycin isolated from Streptomyces alboniger highlighted its in vitro activity against Neurospora and Mycobacteria. nih.govnih.gov More recent studies on synthetic pamamycins have revisited their effects on mycobacteria, underscoring the potential of this class of molecules. nih.gov While these studies primarily focused on other pamamycin homologs, such as pamamycin-607, they confirm the general antimycobacterial potential of the pamamycin structural scaffold. nih.gov Specific data on the antifungal and mycobacterial activity spectrum of Pamamycin-649B remains an area for further investigation.

Evaluation of Bacteriostatic and Bactericidal Effects

The distinction between bacteriostatic and bactericidal action is crucial in understanding the clinical potential of an antibiotic. Bacteriostatic agents inhibit bacterial growth, relying on the host's immune system to clear the infection, while bactericidal agents directly kill the bacteria. libretexts.orgmicrobe-investigations.comwikipedia.org This distinction is often determined by the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC). libretexts.org

Studies on the pamamycin antibiotic's effect on Staphylococcus aureus have shown that it can exhibit both bacteriostatic and bactericidal properties depending on the concentration. nih.govnih.gov At lower concentrations (0.1 to 0.3 U/ml), it acts as a bacteriostatic agent, while at higher concentrations (0.5 U/ml or greater), it becomes bactericidal. nih.govnih.gov The bactericidal effect is associated with significant damage to the bacterial membrane, leading to the release of cellular contents. nih.govnih.gov The primary mechanism of growth inhibition is believed to be the disruption of membrane-associated functions, particularly the inhibition of inorganic phosphate transport. nih.gov While this provides a framework for understanding how pamamycins function, specific studies to determine the bacteriostatic and bactericidal concentrations of the purified Pamamycin-649B homolog are not prominently available.

Role as a Streptomycete Differentiation Effector

One of the most well-documented roles of the pamamycin family is their function as autoregulators in the life cycle of Streptomyces, influencing their complex morphological development. nih.gov

Induction of Aerial Mycelium Formation in Streptomyces Species

Streptomyces undergo a developmental program that includes the formation of substrate mycelium, followed by the growth of aerial hyphae, which then differentiate into spores. plos.orgnih.gov Certain pamamycin homologs, such as pamamycin-607, are potent inducers of this aerial mycelium formation in Streptomyces species, particularly in mutants of S. alboniger that are unable to produce it themselves. nih.govoup.comtandfonline.comglobalauthorid.comnih.gov However, research into the structure-activity relationships of different pamamycin homologs has revealed that this activity is not universal across the entire family.

Significantly, studies have shown that a mixture of Pamamycin-649A and Pamamycin-649B did not possess aerial mycelium-inducing activity. tandfonline.com Further research comparing the effects of pamamycin-607 and pamamycin-649 on S. alboniger demonstrated that while pamamycin-607 induced the formation of aerial mycelia, Pamamycin-649B was inactive in this regard. tandfonline.com This lack of activity is attributed to structural differences, specifically the presence of an ethyl group at a particular position in the molecule in the inactive homologs, whereas active ones have a methyl group. tandfonline.com

Influence on Microbial Morphogenesis and Developmental Programs

The differentiation of Streptomyces is a complex process involving a cascade of regulatory genes and signaling molecules. frontiersin.orgresearchgate.net The ability of certain pamamycins to induce aerial mycelium formation places them as key effectors in these developmental programs. nih.gov The mechanism by which active pamamycins like pamamycin-607 exert this effect is linked to their ability to induce a transient increase in intracellular calcium concentration, which is believed to be a trigger for the differentiation process. tandfonline.comglobalauthorid.com

Conversely, the inactivity of Pamamycin-649B in this process highlights the high degree of specificity in the structure-activity relationship governing microbial morphogenesis. tandfonline.com While it does not actively promote aerial mycelium formation, its presence as a product of Streptomyces species suggests it may still play a role in the intricate chemical signaling and ecological interactions of these soil-dwelling bacteria, or that its primary biological functions lie in other areas, such as its antimicrobial properties. The study of inactive homologs like Pamamycin-649B is crucial for understanding the precise structural requirements for the modulation of these complex developmental pathways in Streptomyces.

Elucidation of Cellular and Molecular Mechanisms

Pamamycin 649B, as part of the broader pamamycin family, is understood to exert its biological effects primarily through the disruption of crucial cellular transport systems. Research indicates that the primary mode of action for pamamycins involves the inhibition of transport processes for essential molecules like nucleosides and inorganic phosphate (Pi). nih.govoup.com

Studies conducted on Staphylococcus aureus have shown that at concentrations that inhibit growth by approximately 40%, pamamycin effectively blocks the uptake of nucleosides, as well as purine (B94841) and pyrimidine (B1678525) bases. nih.gov This inhibition consequently hampers the incorporation of these precursors into nucleic acids such as RNA and DNA. nih.gov Further investigations using isolated membrane vesicles have confirmed that the primary target is the transport process itself, rather than the enzymatic machinery of nucleic acid synthesis. nih.gov The inhibition of phosphate transport is considered a particularly likely primary target for the growth-inhibitory effects of pamamycins. nih.govnih.gov

It is noteworthy that under the same experimental conditions, pamamycin did not affect other cellular processes such as protein and cell wall synthesis, glucose utilization, or the uptake of amino acids and certain other molecules. nih.gov This specificity underscores the targeted nature of its inhibitory action on nucleoside and phosphate transport.

The inhibitory effects of pamamycins on cellular transport are intrinsically linked to their interaction with and alteration of the cell membrane. Evidence strongly suggests that the mechanism of growth inhibition by pamamycins involves the significant alteration of membrane-associated cellular functions. nih.govnih.gov

Pamamycins have been shown to bind tightly to bacterial membranes. nih.govnih.gov This binding at bactericidal concentrations leads to a notable release of ultraviolet-absorbing material from the cells, indicating a disruption of membrane integrity. nih.gov This disruption of the membrane's structure and function is the underlying cause of the observed inhibition of transport processes.

The interaction with the cell membrane appears to be a key feature of the pamamycin family's mode of action. By compromising the membrane, these compounds effectively shut down vital transport systems necessary for bacterial survival and proliferation. nih.gov

In addition to its effects on transport and membrane function, pamamycin activity has been linked to the modulation of intracellular calcium signaling. Studies comparing the biologically active pamamycin-607 with the inactive homologue pamamycin-649 (a mixture of pamamycin-649A and -649B) have provided insights into this mechanism. tandfonline.com

Research on Streptomyces alboniger has demonstrated that pamamycin-607 can induce a transient increase in the intracellular calcium concentration ([Ca2+]i). tandfonline.com This elevation of intracellular calcium is believed to act as a trigger for physiological processes such as the formation of aerial mycelia. tandfonline.com In contrast, pamamycin-649, which lacks aerial mycelium-inducing activity, did not cause any change in the intracellular calcium levels. tandfonline.com

These findings suggest a specific interaction between certain pamamycin homologues and the cellular machinery that regulates calcium homeostasis. While pamamycin-649B itself is part of an inactive mixture in this context, the differential effects of pamamycin-607 and pamamycin-649 highlight the importance of specific structural features in modulating these signaling pathways. tandfonline.com The inability of pamamycin-649 to induce a calcium response correlates with its lack of biological activity in this assay, pointing to the crucial role of calcium signaling in the observed physiological effects of active pamamycins. tandfonline.com

Pamamycins, including by extension this compound, are recognized for their ability to function as anion-transfer agents across membranes. This characteristic contributes to their antibiotic properties. researchgate.net The hydrolysis of pamamycins can yield products that act as anionophores, which are molecules capable of transporting anions across lipid bilayers. google.com This anion-transfer capability is a key aspect of their biological activity, alongside their roles as antibiotics and fungicides. researchgate.netgoogle.com

Modulation of Intracellular Calcium Signaling Pathways

Structure-Activity Relationship (SAR) Studies of Pamamycins

The diverse biological activities of the pamamycin family are intricately linked to their structural variations, particularly in the alkyl substituents and side chains. Structure-activity relationship (SAR) studies have been crucial in deciphering the roles of these structural features. google.comnih.gov

The pamamycin family consists of a complex mixture of homologues with molecular weights ranging from 579 to over 700 Daltons. researchgate.net These structural differences arise from variations in the number and positions of methyl and ethyl groups on the macrodiolide ring. nih.gov

Research has shown that these alkyl substituents have a discernible effect on the biological activities of pamamycins, including their ability to induce aerial mycelium formation and their antibiotic activity against bacteria such as Bacillus subtilis. google.comnih.gov For instance, studies comparing various pamamycin homologues have revealed that the specific pattern of alkyl substitution influences the potency of these effects. nih.gov

The length of the side chain also plays a critical role in determining biological activity. It has been observed that the aerial mycelium-inducing activity decreases by approximately a factor of 10 for each methylene (B1212753) unit added to the side chain. researchgate.netresearchgate.net This indicates that a shorter side chain is generally more favorable for this particular biological function.

The table below summarizes the structural variations and observed activities of selected pamamycin homologues, illustrating the impact of alkyl substituents and side chain length.

| Pamamycin Homologue | Molecular Weight (Da) | Key Structural Features | Relative Biological Activity |

| Pamamycin-607 | 607 | Reference compound oup.com | Active in inducing aerial mycelia and exhibits antibiotic activity. tandfonline.comnih.gov |

| Pamamycin-621A | 621 | Additional methylene group compared to Pamamycin-607. researchgate.net | Reduced aerial mycelium-inducing activity compared to Pamamycin-607. researchgate.net |

| Bishomopamamycin-635A | 635 | Two additional methylene groups compared to Pamamycin-607. researchgate.net | Further reduced aerial mycelium-inducing activity. researchgate.net |

| Pamamycin-649 | 649 | A mixture of Pamamycin-649A and -649B, with different alkyl substitutions. tandfonline.com | Inactive in inducing aerial mycelia and does not modulate intracellular calcium. tandfonline.com |

| Homopamamycin 677A | 677 | One of the largest described derivatives with an elucidated structure. researchgate.net | Shows strong activity against certain cancer cells and Gram-positive bacteria. researchgate.net |

Correlation between Homologue Variations and Potency

Studies on various pamamycin homologues isolated from Streptomyces alboniger have revealed a clear structure-activity relationship concerning the alkyl substituents. nih.gov Generally, homologues with lower molecular weights tend to exhibit higher aerial mycelium-inducing activity. jst.go.jp For instance, pamamycin-607 is more active in this regard than its heavier homologue, pamamycin-649. tandfonline.com The introduction of longer side chains tends to weaken this activity; for example, the aerial mycelium-inducing activity decreases by approximately a factor of 10 for each methylene unit added to the side chain. nih.govresearchgate.net

In terms of antibacterial and anticancer activity, a different trend is observed. Higher-molecular-weight pamamycins have demonstrated greater potency. For example, pamamycin 663A showed an eightfold higher activity against Gram-positive bacteria compared to pamamycin 607. nih.gov Similarly, in cytotoxicity assays against cancer cell lines, the higher-molecular-weight compounds were more active. nih.gov Pamamycin 663A exhibited an exceptionally low IC50 of 2 nM on the HepG2 (hepatocellular carcinoma) cell line, making it 310 times more potent than pamamycin 607. nih.gov

The position of alkyl groups also plays a role. Changing a methyl group to an ethyl group at certain positions (R3 or R4) can lead to a significant loss of aerial mycelium-inducing activity. nih.gov

| Pamamycin Homologue | Key Structural Difference | Relative Potency |

| Pamamycin-607 | Lower molecular weight. oup.com | Higher aerial mycelium-inducing activity compared to heavier homologues. jst.go.jptandfonline.com |

| Pamamycin-621A | One additional CH2 unit compared to pamamycin-607. oup.com | Less active than pamamycin-607 against mycobacteria. oup.com |

| Pamamycin-649A/B | Higher molecular weight. jst.go.jp | Lower aerial mycelium-inducing activity. tandfonline.com A mixture of pamamycin-649 homologues showed antimycobacterial activity. oup.com |

| Pamamycin 663A | Higher molecular weight. nih.gov | More potent antibacterial and anticancer activity than pamamycin 607. nih.gov |

In Vitro Cellular Activity Studies on Model Cell Lines

In vitro studies on various cell lines have been instrumental in elucidating the biological activities of pamamycins, including their effects on both microbial and mammalian cells.

Pamamycins have shown significant activity against Gram-positive bacteria, including various Streptomyces species and Bacillus subtilis. nih.govgoogle.com They are also potent against mycobacteria. oup.com For instance, pamamycin-607 demonstrated inhibitory activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv with MIC values of 0.9 mg/L and 0.55 mg/L, respectively. oup.com

The primary biological activity for which pamamycins were initially studied is their ability to induce aerial mycelium formation in Streptomyces. In S. alboniger, pamamycin-607 was found to induce a transient increase in the intracellular calcium concentration ([Ca2+]i) in a dose-dependent manner. tandfonline.com This effect was not observed with the inactive homologue, pamamycin-649, suggesting that the increase in intracellular calcium may act as a trigger for the morphological differentiation of aerial mycelia. tandfonline.com

In addition to their effects on bacteria, pamamycins have demonstrated significant cytotoxicity against cancer cell lines. nih.gov In a comparative study, pamamycin 607, 649A, and 663A were tested against KB-3.1 (cervix carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov All tested pamamycins showed high cytotoxicity, with the higher-molecular-weight compounds being more potent. nih.gov Notably, pamamycin 663A had an IC50 value of 2 nM against the HepG2 cell line. nih.gov Pamamycins have also been shown to impair motility and induce lysis of zoospores of the grapevine downy mildew pathogen, Plasmopara viticola. oup.com

| Cell Line/Organism | Biological Effect | Key Findings |

| Streptomyces alboniger | Induction of aerial mycelium formation. tandfonline.com | Pamamycin-607 induces a transient, dose-dependent increase in intracellular Ca2+, which is correlated with this activity. tandfonline.com |

| Bacillus subtilis | Antibiotic activity. google.com | Used as a test organism to evaluate the antibiotic properties of various pamamycin homologues. nih.gov |

| Mycobacterium tuberculosis H37Rv | Antimycobacterial activity. oup.com | Pamamycin-607 shows an MIC of 0.55 mg/L. oup.com |

| KB-3.1 (Cervix Carcinoma) | Cytotoxicity. nih.gov | High cytotoxicity observed, with potency increasing with the molecular weight of the pamamycin homologue. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity. nih.gov | Pamamycin 663A demonstrated a very low IC50 of 2 nM. nih.gov |

| Plasmopara viticola (Zoospores) | Impaired motility and lysis. oup.com | Pamamycin displayed strong inhibitory and lytic activities with an IC50 of 0.1 μg/mL. oup.com |

Analytical and Spectroscopic Methodologies in Pamamycin Research

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide invaluable data regarding the structural features of Pamamycin 649B. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools in this process, offering complementary information that, when combined, allows for comprehensive structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOE Difference Spectroscopy)

NMR spectroscopy plays a pivotal role in the structure elucidation of this compound. Various NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, have been employed researchgate.net. Specifically, comparisons of 1H and 13C NMR data obtained for synthetic isomers have been utilized to determine the relative stereochemistry of compounds, a technique applicable to complex molecules like this compound researchgate.net. The total synthesis of Pamamycin-649B also involved the use of NMR spectroscopy for structure elucidation tu-dresden.de, researchgate.net. While detailed spectral data such as specific chemical shifts or coupling constants for this compound were not provided in the search results, the references confirm the essential nature of NMR in confirming the structural identity and stereochemical aspects during both isolation and synthetic studies researchgate.net, researchgate.net, tu-dresden.de, researchgate.net.

Mass Spectrometry (MS, GC-MS, HR-ToF)

Mass spectrometry is another fundamental technique used in the characterization of this compound, providing information about its molecular weight and fragmentation pattern. MS has been applied for the structure elucidation of this compound tu-dresden.de. One source lists this compound with a mass of 595.2563 and a molecular formula C40H50O4 researchgate.net. However, other information identifies Pamamycin (also referred to as Pamamycin-607) with a molecular formula of C35H61NO7 and a molecular weight of 607.9 g/mol , with a calculated monoisotopic mass of 607.44480328 Da nih.gov. This discrepancy suggests the possibility of different pamamycin variants or potential inaccuracies in reported data, highlighting the importance of high-resolution mass spectrometry (HR-MS) to accurately determine the elemental composition. LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, has been used in broader metabolome studies that included the identification of compounds like this compound researchgate.net. Mass spectrometry is a standard technique in the study of heterocyclic compounds, including those structurally related to this compound chim.it.

Spectroscopic Analysis of Relative and Absolute Stereochemistry

Determining the relative and absolute stereochemistry of this compound is critical for understanding its biological activity and confirming its structure. Spectroscopic methods, particularly NMR, are key in this regard. As mentioned, comparison of 1H and 13C NMR data between synthetic and natural product samples or between synthetic isomers is a method used to assign relative stereochemistry researchgate.net. While the search results did not provide specific details on how absolute stereochemistry was determined for this compound using spectroscopic methods alone (techniques like X-ray crystallography or spectroscopic analysis of derivatives might be used, but were not detailed in the snippets), the emphasis on stereochemical control in synthetic approaches tu-dresden.de underscores the necessity of analytical methods to confirm the stereochemical outcome. Optical rotation is another spectroscopic property that can be compared between enantiomers to help establish absolute configuration, although this was mentioned in the context of other compounds in the search results researchgate.net.

Chromatographic and Separation Techniques for Complex Mixtures (e.g., HPLC-MS, Column Chromatography)

The isolation and purification of natural products from complex biological matrices require effective chromatographic and separation techniques. These methods are essential before spectroscopic analysis can be performed. While specific details on the isolation protocol for natural this compound using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) were not extensively detailed in the provided search results, the mention of LC-MS/MS in a metabolome study that identified this compound implies the use of liquid chromatography for separation prior to mass spectrometric analysis researchgate.net. Synthetic efforts towards this compound would also inherently involve chromatographic purification steps to isolate intermediates and the final product, although the specific techniques used were not elaborated upon in the provided snippets tu-dresden.de, researchgate.net.

Future Research Directions and Broad Academic Implications

Further Elucidation of Undiscovered Pamamycin Homologues and Biosynthetic Pathways

The pamamycin family consists of numerous homologues with molecular weights ranging from 579 to 705 Da, all sharing a core 16-membered macrodiolide ring structure formed from two hydroxy acids (referred to as L and S chains) and featuring cis-2,5-disubstituted tetrahydrofurans and adjacent alkyl-substituted chains. nih.gov The chemical diversity within the family arises from variations in these alkyl substituents. While smaller homologues are more readily detected, larger ones like pamamycin 649 and 663 are produced in lower yields, hindering their comprehensive characterization. nih.gov

Recent studies have focused on identifying and characterizing these less abundant, higher molecular weight pamamycins. Transcriptional engineering of the pamamycin biosynthetic gene cluster (BGC) in Streptomyces albus has successfully shifted the production profile towards heavier derivatives, enabling the isolation and discovery of novel homologues, including homopamamycin 677A, the largest known member with an elucidated structure. nih.gov This highlights the potential for discovering further undiscovered pamamycin homologues through targeted genetic and analytical approaches.

The biosynthesis of pamamycins is of polyketide origin, involving a unique mechanism that incorporates succinate (B1194679) as a building block. nih.gov The pamamycin BGC contains polyketide synthase (PKS) genes encoding seven discrete ketosynthase (KS) enzymes and one acyl-carrier protein (ACP)-encoding gene. nih.gov Genetic and biochemical studies have delineated the pathway, showing it proceeds through 3-oxoadipyl-CoA. nih.govtu-dresden.de Further research is needed to fully understand the enzymatic machinery and regulatory mechanisms governing the biosynthesis of the entire pamamycin family, particularly the variations leading to different homologues. Genome mining of Streptomyces species is a promising approach to uncover novel BGCs and potentially new pamamycin structures. researchgate.net

Rational Design and Synthesis of Novel Pamamycin Analogues with Modified Activities

The challenging molecular structure and promising bioactivities of pamamycins have spurred significant synthetic efforts. nih.govresearchgate.netnih.gov The first total synthesis of pamamycin-649B was achieved using sultone methodology. researchgate.netnih.gov Synthetic approaches provide avenues for generating pamamycin analogues with potentially modified or enhanced biological activities.

Rational design of novel pamamycin analogues can be guided by understanding the structure-activity relationships within the pamamycin family. Studies on pamamycin-607 have indicated that the hydroxy acid L part with a dimethylamino group is a principal component responsible for its aerial mycelium-inducing activity, while the macrodiolide ring itself is dispensable, although the isolated hydroxy acid L showed only weak activity. tandfonline.com The presence of a methyl group at C-9 appears characteristic of active homologues, whereas an ethyl group at this position is found in inactive ones. jst.go.jp The dimethylamino group in the side chain is also necessary for activity. jst.go.jptandfonline.com

Future research can leverage these insights and advanced synthetic techniques to create analogues with targeted modifications to the side chains, the macrodiolide ring, or the tetrahydrofuran (B95107) moieties. Rational design, often aided by computational approaches, can help predict the potential biological activity of designed molecules before synthesis is undertaken. mdpi.com This iterative process of design, synthesis, and biological evaluation is crucial for developing new compounds with improved properties, such as enhanced potency or altered specificity.

Comprehensive Investigation of Molecular Targets and Biological Signaling Networks

Pamamycins exhibit antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis, and also act as streptomycete differentiation effectors, stimulating aerial mycelia formation. nih.govnih.gov Despite these known activities, the precise molecular targets and the biological signaling networks modulated by pamamycin 649B and other pamamycins are not yet fully understood.

Research suggests that pamamycin-607 can induce a transient increase in intracellular Ca2+ concentration in S. alboniger mycelia, potentially triggering aerial mycelium differentiation. tandfonline.com Further investigation is needed to confirm if this is a general mechanism for pamamycins and to identify the specific proteins or pathways involved in sensing and responding to pamamycin signals.

Understanding the molecular targets of pamamycins in bacterial pathogens could lead to the development of new antibacterial agents with novel mechanisms of action, potentially effective against resistant strains. Comprehensive investigation of the biological signaling networks influenced by pamamycins in both producing and target organisms will require a combination of biochemical, genetic, and systems biology approaches, including techniques like proteomics, transcriptomics, and metabolomics. ucdavis.eduresearchgate.netnih.govhinczlab.org

Harnessing the Biosynthetic Potential for Diverse Natural Product Generation

The pamamycin biosynthetic machinery, particularly the polyketide synthase system, represents a valuable resource for generating diverse natural products. nih.govnih.govnih.gov The ability of the BGC to produce a range of pamamycin homologues suggests a degree of flexibility in the enzymatic assembly line. nih.gov

Future research can explore the potential to manipulate the pamamycin BGC through metabolic engineering and synthetic biology approaches to produce not only novel pamamycin analogues but also entirely new compounds. This could involve modifying the existing PKS modules, introducing genes from other biosynthetic pathways, or altering the supply of precursor molecules. googleapis.com

The successful heterologous expression of the pamamycin BGC in Streptomyces albus demonstrates the feasibility of using engineered host strains for controlled production and diversification of pamamycins. nih.govnih.gov This approach can be extended to explore the biosynthetic potential for generating a wider array of macrodiolides or other polyketide-based natural products with potentially valuable biological activities.

Contribution to Fundamental Understanding of Microbial Developmental Biology and Chemical Communication

Pamamycins play a role in the developmental cycle of Streptomyces, specifically in stimulating aerial mycelium formation. jst.go.jpnih.gov This makes them important tools for studying microbial differentiation and morphogenesis. The production and perception of signaling molecules like pamamycins are integral to chemical communication between microbial cells, influencing coordinated behaviors and developmental processes. mdpi.comgatech.edu

Investigating the mechanisms by which pamamycins induce aerial mycelium formation can provide fundamental insights into the complex regulatory networks that govern microbial development. This includes understanding how environmental signals are perceived and transduced, how gene expression is modulated, and how cellular differentiation is coordinated within a microbial colony.

Furthermore, studying the chemical communication mediated by pamamycins contributes to the broader understanding of microbial interactions and their ecological roles. Microorganisms utilize a variety of chemical signals to communicate with each other and with other organisms in their environment. mdpi.comgatech.edu Pamamycins serve as a specific example of such a signaling molecule, and detailed studies of their function can illuminate general principles of microbial chemical communication and its implications for microbial community behavior and interactions with higher organisms.

常见问题

Q. How is Pamamycin 649B structurally characterized, and what analytical methods are essential for its identification?

this compound is a macrodiolide with a molecular formula of C₃₅H₆₁NO₇ and a molecular weight of 649 g/mol . Structural characterization typically employs high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for stereochemical elucidation. Scanning electron microscopy (SEM) and fluorescence microscopy are used to study its physical interactions with microbial targets . Researchers must document reagent sources, synthesis steps, and spectroscopic data to ensure reproducibility .

Q. What standardized methodologies are used to evaluate this compound’s antifungal activity?

Antifungal efficacy is assessed via in vitro assays such as minimum inhibitory concentration (MIC) determinations against strains like Aspergillus flavus 2218. Fluorescence microscopy and SEM are critical for visualizing morphological changes in fungal hyphae, while HPLC quantifies intracellular metabolite disruption . Experimental designs should include positive/negative controls and statistical validation (e.g., IC₅₀ values) to ensure reliability .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility requires meticulous documentation of reaction conditions (e.g., solvent purity, temperature, catalyst), stoichiometric ratios, and purification steps. For example, Yamaguchi macrocyclization under Fleming conditions is a key step in synthesizing this compound, requiring activation via mixed anhydrides and high-dilution reflux in toluene . Researchers should report yields, spectroscopic data (¹H/¹³C NMR), and chromatographic profiles (TLC/HPLC) to enable replication .

Advanced Research Questions

Q. What are the challenges in achieving stereoselective synthesis of this compound, and how can they be mitigated?

Stereochemical control at C(2') and C(8) positions is critical due to steric hindrance from ethyl groups. Modified Yamaguchi cyclization, employing DMAP and mixed anhydride activation, improves diastereoselectivity . Computational modeling (e.g., DFT) can predict transition states to optimize reaction pathways. Researchers should validate stereochemistry via NOESY NMR and X-ray crystallography .

Q. How should researchers address contradictions in bioactivity data between this compound and its homologs?

Discrepancies in MIC values or mechanistic outcomes (e.g., vs. Pamamycin 607) may arise from structural variations (e.g., alkyl chain length). Systematic comparisons using dose-response curves, paired with metabolomic profiling, can isolate structure-activity relationships. Confounding variables (e.g., solvent effects, microbial strain variability) must be controlled using factorial experimental designs .

Q. What novel applications of this compound warrant exploration beyond antifungal activity?

Advanced studies could investigate its immunomodulatory potential (e.g., mTOR pathway inhibition analogs) or synergistic effects with existing antibiotics. In vivo models (e.g., murine infection assays) should be paired with pharmacokinetic studies (bioavailability, toxicity) to assess therapeutic viability. Researchers must adhere to ethical guidelines and use species-representative test subjects .

Q. How can researchers optimize experimental design to study this compound’s mechanism of action?

Frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure rigorous hypothesis formulation . For mechanistic studies, combine omics approaches (transcriptomics/proteomics) with time-lapse microscopy to capture dynamic interactions. Data should include uncertainty analysis (e.g., error propagation in IC₅₀ calculations) and peer validation .

Methodological Best Practices

- Data Validation : Use triplicate experiments with independent replicates. Report standard deviations and p-values for statistical significance .

- Literature Review : Differentiate primary sources (e.g., synthesis protocols in ) from secondary reviews to avoid biased interpretations .

- Ethical Compliance : Document Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。